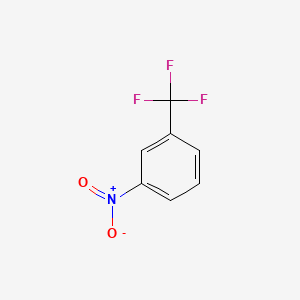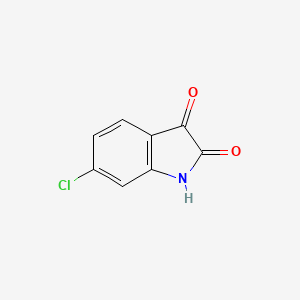
Zirconium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium acetate is a chemical compound with the formula Zr6O4(OH)4(O2CCH3)12. It is a white solid that is soluble in water and is commonly used as a precursor in the synthesis of various zirconium-based materials. This compound is known for its ability to form metal-organic frameworks and is often used in industrial applications for its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium acetate is typically synthesized by reacting zirconyl chloride with acetic acid. The reaction can be represented as follows: [ \text{ZrOCl}_2 + \text{CH}_3\text{COOH} \rightarrow \text{Zr}_6\text{O}_4(\text{OH})_4(\text{O}_2\text{CCH}3){12} ]
The reaction is usually carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions, such as temperature and concentration, can be adjusted to optimize the yield and purity of the product.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the controlled addition of acetic acid to a solution of zirconyl chloride, followed by purification steps to remove impurities. The final product is then dried and packaged for use in various applications.
Chemical Reactions Analysis
Types of Reactions: Zirconium acetate undergoes various chemical reactions, including:
-
Hydrolysis: In the presence of water, this compound can hydrolyze to form zirconium hydroxide and acetic acid. [ \text{Zr}_6\text{O}_4(\text{OH})_4(\text{O}_2\text{CCH}3){12} + \text{H}_2\text{O} \rightarrow \text{Zr(OH)}_4 + \text{CH}_3\text{COOH} ]
-
Oxidation: this compound can be oxidized to form zirconium dioxide, a material with significant industrial applications. [ \text{Zr}_6\text{O}_4(\text{OH})_4(\text{O}_2\text{CCH}3){12} + \text{O}_2 \rightarrow \text{ZrO}_2 + \text{CH}_3\text{COOH} ]
Common Reagents and Conditions: Common reagents used in reactions with this compound include water, oxygen, and various acids and bases. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are obtained.
Major Products: The major products formed from reactions involving this compound include zirconium hydroxide, zirconium dioxide, and acetic acid. These products have various applications in different fields, including materials science and industrial chemistry.
Scientific Research Applications
Zirconium acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of zirconium-based metal-organic frameworks, which have applications in catalysis, gas storage, and separation processes.
Biology: this compound is used in the preparation of biocompatible materials for medical implants and drug delivery systems.
Industry: this compound is used in the production of ceramics, coatings, and other materials that require high thermal stability and resistance to corrosion.
Mechanism of Action
Zirconium acetate can be compared with other zirconium-based compounds, such as zirconium chloride and zirconium dioxide. While all these compounds contain zirconium, they have different properties and applications:
Zirconium Chloride: This compound is used as a precursor in the synthesis of other zirconium compounds and has applications in catalysis and materials science.
Zirconium Dioxide: Known for its high thermal stability and resistance to corrosion, zirconium dioxide is used in ceramics, coatings, and other high-temperature applications.
Uniqueness: this compound is unique due to its ability to form metal-organic frameworks and its solubility in water. These properties make it particularly useful in applications that require the formation of stable complexes and the synthesis of advanced materials.
Comparison with Similar Compounds
- Zirconium Chloride
- Zirconium Dioxide
- Zirconium Acetylacetonate
Properties
CAS No. |
4229-34-9 |
|---|---|
Molecular Formula |
C2H4O2Zr |
Molecular Weight |
151.28 g/mol |
IUPAC Name |
acetic acid;zirconium |
InChI |
InChI=1S/C2H4O2.Zr/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
BNUDRLITYNMTPD-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Zr+4] |
Canonical SMILES |
CC(=O)O.[Zr] |
Key on ui other cas no. |
7585-20-8 4229-34-9 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant |
Related CAS |
7585-20-8 |
shelf_life |
Stable under recommended storage conditions. Zirconium acetate aq solution containing 22% zirconium oxide ... /is/ stable at room temperature. Available as 13% ZrO2 (aqueous solution) ... stable at room temperature, but temperature of hydrolysis decreases with pH. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1630529.png)





